N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
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Description
The compound “N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide” is a complex organic molecule. It contains several functional groups, including an acetamide group, a benzodioxol group, and an indole group .
Synthesis Analysis
The synthesis of compounds structurally similar to “N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide” often involves multi-step chemical processes. For instance, the synthesis of related compounds has been reported to involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring several interconnected rings and functional groups . The exact molecular weight and formula would depend on the specific arrangement and bonding of these groups.Scientific Research Applications
Cancer Pharmacotherapy: Targeting Glucose-Starved Tumors
Background:: Glucose levels within solid tumors are often lower than in normal surrounding tissue. Tumor cells adapt to this low glucose environment by reprogramming their metabolism. Targeting pathways that support survival during glucose starvation is an intriguing therapeutic strategy in oncology.
Compound 6’s Role::- Antitumor Potential : Compound 6 emerges as a potential antitumor agent for treating glucose-starved tumors .
Food Safety and Quality
Background:: Chemical risks associated with food safety are critical for public health. Regulatory bodies evaluate compounds for potential hazards.
Compound 6’s Role::- Risk Assessment : Compound 6 should undergo evaluation by relevant authorities (e.g., JECFA) to assess its safety in food and related products .
Pharmaceutical Formulation and Delivery
Background:: Developing drug formulations and delivery systems is crucial for clinical use.
Compound 6’s Role::properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O5S/c25-19-7-3-1-5-16(19)14-33(29,30)23-12-27(20-8-4-2-6-18(20)23)13-24(28)26-17-9-10-21-22(11-17)32-15-31-21/h1-12H,13-15H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZMDHWGMLSIKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide |
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